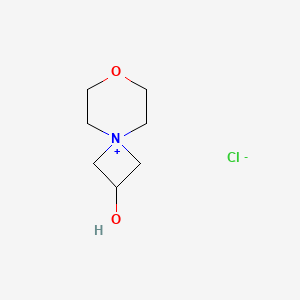

N-(b-Hydroxytrimethylen)morpholinium chloride

货号 B1625075

分子量: 179.64 g/mol

InChI 键: CHGHIJMLUBUKKO-UHFFFAOYSA-M

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07179910B2

Procedure details

To a 1 L 3-neck round bottom flask, fitted with a thermocouple, nitrogen inlet and a 250 ml addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 100 ml of ethanol. The solution was stirred rapidly while adding epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The reaction was concentrated on the rotoevaporated at 50° C. with full house vacuum until no more distillate could be condensed. The resulting oil was stored at room temperature for 24–48 hours or until a significant mass of crystals was observed (seeded will speed up the process). The slurry was diluted with 250 ml of acetone and filtered. The solids were dried in the vacuum oven at 60° C. for 18–24 hours. This provided 84 g of crystalline product. The mother liquors could be concentrated and the crystallization process repeated in increase recovery. 1H NMR (400 MHz, DMSO-d6) δ 6.55 (d, 1H), 4.64 (m, 1H), 4.53 (m, 2H), 4.18 (m, 2H), 3.74 (m, 4H), 3.60 (m, 2H), 3.48 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ 70.9, 61.39, 61.04, 60.25, 58.54, 57.80.

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(O)C.[CH2:10]([CH:12]1[O:14][CH2:13]1)[Cl:11]>CC(C)=O>[Cl-:11].[OH:14][CH:12]1[CH2:13][N+:1]2([CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[CH2:10]1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

91.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

84.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)C1CO1

|

Step Three

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

250 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred rapidly

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 1 L 3-neck round bottom flask, fitted with a thermocouple, nitrogen inlet and a 250 ml addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 27° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled with an ice water bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The clear solution was stirred for 18 hours

|

|

Duration

|

18 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with the following run parameters, Injector 250° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

detector 250° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction was concentrated on the rotoevaporated at 50° C. with full house vacuum until no more distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resulting oil was stored at room temperature for 24–48 hours or until a significant mass of crystals

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were dried in the vacuum oven at 60° C. for 18–24 hours

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mother liquors could be concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

[Cl-].OC1C[N+]2(C1)CCOCC2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |